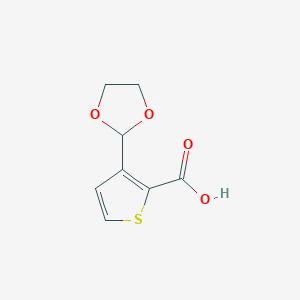

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c9-7(10)6-5(1-4-13-6)8-11-2-3-12-8/h1,4,8H,2-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODQJPSGAHBVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640304 | |

| Record name | 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-44-2 | |

| Record name | 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Dioxolane Ring

The dioxolane ring is typically formed by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. This acetalization reaction protects the aldehyde functionality and stabilizes the intermediate for further transformations.

- Reaction: Aldehyde + Ethylene glycol → 1,3-Dioxolane derivative

- Catalyst: Acidic catalyst such as p-toluenesulfonic acid or sulfuric acid

- Conditions: Reflux in anhydrous solvents (e.g., toluene) with azeotropic removal of water to drive equilibrium

This step is crucial for generating the 1,3-dioxolane ring fused to the thiophene system, as seen in related compounds like 5-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde.

Introduction of the Carboxylic Acid Group on Thiophene

The carboxylic acid at the 2-position of the thiophene ring can be introduced by several methods:

- Oxidation of the corresponding aldehyde or methyl group: Using oxidants such as potassium permanganate or chromium-based reagents.

- Formylation followed by oxidation: Formylation of thiophene derivatives via the Vilsmeier-Haack reaction (using POCl3 and DMF) to introduce an aldehyde group, which is then oxidized to the acid.

- Direct carboxylation: Lithiation of thiophene followed by carbonation with CO2.

For example, the Vilsmeier-Haack reaction is widely used to introduce aldehyde groups on thiophenes, which can then be converted to carboxylic acids.

Protection and Deprotection Steps

The dioxolane ring serves as a protecting group for aldehydes during harsh reaction conditions, preventing unwanted side reactions. After the carboxylation or oxidation steps, the dioxolane ring can be retained or removed depending on the desired final compound.

Industrial and Laboratory Scale Preparation

Industrial synthesis focuses on scalable, cost-effective, and environmentally friendly methods. Continuous flow reactors and green chemistry principles are applied to improve yields and reduce waste.

Representative Preparation Procedure (Literature-Based Example)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Thiophene-2-carbaldehyde + Ethylene glycol + Acid catalyst (e.g., p-TsOH) | Formation of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (dioxolane ring formation) |

| 2 | Oxidation of aldehyde group (e.g., KMnO4 or CrO3) | Conversion to 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid |

| 3 | Purification by crystallization or chromatography | Pure target compound |

Summary Table of Preparation Methods

Research Findings and Considerations

The formation of the dioxolane ring is a well-established method to protect aldehyde groups during subsequent reactions, enhancing the stability of intermediates.

The carboxylation of thiophene derivatives requires careful control of reaction conditions to avoid overoxidation or ring degradation.

Phase transfer catalysis under high pressure has been demonstrated as an efficient method for synthesizing thiophene carboxylic acids, potentially adaptable for derivatives with dioxolane rings.

The choice of oxidation method and protecting groups impacts overall yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation, reduction, and electrophilic substitution, makes it valuable in synthetic chemistry.

Key Reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

- Substitution: Electrophilic substitution can lead to numerous derivatives.

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).

Applications:

- Organic solar cells

- Conductive coatings

- Light-emitting diodes

Medicinal Chemistry

The compound's derivatives have shown promising biological activities, making it a candidate for drug development. Research indicates potential antibacterial and antifungal properties, which are critical in addressing resistant strains of pathogens.

Biological Activities:

- Antibacterial Activity: Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 625 µg/mL to 1250 µg/mL.

- Antifungal Activity: Significant effects against Candida albicans.

Industrial Applications

In industrial contexts, 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of diverse chemical products with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid, a comparison with related compounds is useful:

| Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|---|

| This compound | Dioxolane + Thiophene | 625 - 1250 | Significant against C. albicans |

| Thiophene-2-carbaldehyde | Thiophene | Not specified | Not specified |

| 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | Dioxolane + Thiazole | Moderate | Moderate against A. niger |

Case Studies

Several case studies highlight the therapeutic potential and applications of this compound:

Antibacterial Screening

A study evaluated various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that structural modifications significantly influenced MIC values, emphasizing the importance of optimization in drug design.

Antifungal Evaluations

Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Compounds demonstrated varying degrees of efficacy, with some achieving notable inhibition zones against Candida albicans.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring and the 1,3-dioxolane moiety can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Electronic and Steric Effects

- Chlorophenyl and Methylthio Groups: These substituents (e.g., in 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid) enhance reactivity for cross-coupling reactions, making them valuable in agrochemical synthesis .

Biological Activity

3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHOS, with a molecular weight of 200.21 g/mol. Its structure features a thiophene ring fused with a 1,3-dioxolane moiety, which contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 200.21 g/mol |

| CAS Number | 934570-44-2 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid and its derivatives. For instance, derivatives of this compound have shown significant activity against various bacterial strains and fungi.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of several dioxolane derivatives, it was found that compounds similar to 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for the most effective compounds .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that the thiophene ring can interact with cellular targets involved in cancer progression.

The mechanism through which 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid exerts its effects may involve:

- Inhibition of cell proliferation : The compound may interfere with signaling pathways that promote cell growth.

- Induction of apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

In vitro studies have shown that certain derivatives can inhibit tumor cell lines effectively, suggesting their potential as lead compounds for further development .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC: 625–1250 µg/mL |

| Antifungal | Candida albicans | Significant antifungal activity |

| Anticancer | Various tumor cell lines | Inhibition of cell proliferation |

Synthesis and Characterization

The synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions, including the formation of the dioxolane ring followed by carboxylation. Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity and purity of the synthesized compound.

Future Directions

Further research is warranted to explore:

- Structure-activity relationships (SAR) : Understanding how modifications to the structure affect biological activity.

- In vivo studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic studies : Elucidating the precise cellular mechanisms through which these compounds exert their effects.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies thiophene ring protons (~6.5–7.5 ppm) and dioxolane protons (~4.0–5.0 ppm). The carboxylic acid proton may appear broad at ~12 ppm in DMSO-d₆ .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization. For example, SHELXL resolves disorder in the dioxolane ring by refining occupancy factors, while ORTEP generates thermal ellipsoid plots to confirm stereochemistry .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question

Structure-Activity Relationship (SAR) studies reveal that:

- The dioxolane group enhances solubility and metabolic stability compared to unsubstituted thiophenes.

- Substitution at the 3-position (e.g., iodinated or alkyl groups) modulates cytotoxicity. For instance, iodothienopyranones derived from iodolactonization show antitumor activity by intercalating DNA .

- MIC assays (Table IV, ) demonstrate that electron-withdrawing groups (e.g., Cl, NO₂) improve antibacterial potency by disrupting membrane integrity.

What safety precautions are critical when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation (Category 2B hazard) .

- Storage : Store at ambient temperatures in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the dioxolane ring .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica gel .

How can computational tools aid in understanding its reactivity and binding modes?

Advanced Research Question

- Density Functional Theory (DFT) : Models the electrophilic iodonium intermediate in cyclization reactions, predicting regioselectivity based on frontier molecular orbitals .

- Molecular Docking : Software like AutoDock Vina screens binding affinities to targets (e.g., cytochrome P450 isoforms), highlighting interactions between the carboxylic acid group and catalytic residues .

How can low yields in hydrolysis steps be addressed during synthesis?

Basic Research Question

Optimize hydrolysis by:

- Using LiOH/H₂O-THF instead of NaOH to reduce side reactions.

- Maintaining pH >12 to ensure complete deprotonation of the carboxylic acid.

- Monitoring reaction progress via TLC (silica, ethyl acetate/hexane 1:1) .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Question

Discrepancies arise from substituent electronic effects and scaling challenges . For example:

- Electron-rich aryl groups (e.g., p-methoxyphenyl) accelerate cyclization (73% yield in 2 h), while alkyl groups require longer times (5 h for tert-butyl) .

- Scale-up (>10 mmol) may reduce yields due to exothermicity; use dropwise reagent addition and cooling baths (-20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.